Cas no 1566001-20-4 (4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine)

4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole-thiazole core structure, which is of significant interest in medicinal and agrochemical research. Its bifunctional thiazole rings contribute to versatile reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. The amine group at the 2-position enhances its potential for further derivatization, enabling the development of novel pharmacophores or ligands. This compound exhibits stability under standard conditions, facilitating handling and storage. Its structural motif is particularly relevant in the design of kinase inhibitors, antimicrobial agents, and other therapeutic candidates. Researchers value its synthetic utility and compatibility with diverse reaction conditions.
4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine structure
1566001-20-4 structure
Product name:4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine
CAS No:1566001-20-4
MF:C6H5N3S2
MW:183.253997564316
CID:5705661
PubChem ID:112562133

4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-782045
    • 4-(1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE
    • 1566001-20-4
    • [4,4'-Bithiazol]-2-amine
    • 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine
    • Inchi: 1S/C6H5N3S2/c7-6-9-5(2-11-6)4-1-10-3-8-4/h1-3H,(H2,7,9)
    • InChI Key: PJMZTGUZBOHKRD-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1=CSC=N1

Computed Properties

  • Exact Mass: 182.99248952g/mol
  • Monoisotopic Mass: 182.99248952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108Ų
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.497±0.06 g/cm3(Predicted)
  • Boiling Point: 421.6±20.0 °C(Predicted)
  • pka: 2?+-.0.10(Predicted)

4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-782045-1.0g
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine
1566001-20-4 95%
1.0g
$842.0 2024-05-22
Enamine
EN300-782045-0.1g
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine
1566001-20-4 95%
0.1g
$741.0 2024-05-22
Enamine
EN300-782045-0.25g
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine
1566001-20-4 95%
0.25g
$774.0 2024-05-22
Enamine
EN300-782045-10.0g
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine
1566001-20-4 95%
10.0g
$3622.0 2024-05-22
Enamine
EN300-782045-0.05g
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine
1566001-20-4 95%
0.05g
$707.0 2024-05-22
Enamine
EN300-782045-2.5g
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine
1566001-20-4 95%
2.5g
$1650.0 2024-05-22
Enamine
EN300-782045-5.0g
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine
1566001-20-4 95%
5.0g
$2443.0 2024-05-22
Enamine
EN300-782045-0.5g
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine
1566001-20-4 95%
0.5g
$809.0 2024-05-22

4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine Related Literature

Additional information on 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine

Comprehensive Analysis of 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine (CAS No. 1566001-20-4): Properties, Applications, and Research Insights

4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine (CAS No. 1566001-20-4) is a heterocyclic compound featuring dual thiazole rings, a structural motif increasingly recognized for its versatility in pharmaceutical and material science research. This thiazole derivative has garnered attention due to its unique electronic properties and potential bioactivity, aligning with current trends in drug discovery and small-molecule therapeutics. Researchers frequently explore its role in modulating protein-protein interactions, a hot topic in oncology and infectious disease research.

The compound’s molecular structure (C6H5N3S2) combines a 1,3-thiazol-4-yl moiety with an amine-functionalized thiazole, enabling diverse chemical modifications. Such flexibility makes it valuable for high-throughput screening libraries, a method dominating modern AI-driven drug design workflows. Recent studies highlight its potential as a kinase inhibitor scaffold, addressing frequent search queries like "novel kinase inhibitors 2024" or "thiazole-based drug candidates."

In material science, 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine contributes to organic electronics due to its conjugated system, which enhances charge transport—a key focus for OLED and solar cell applications. Its thermal stability (predicted >250°C) aligns with demands for high-performance polymers, another trending search term. Analytical techniques like HPLC and LC-MS are typically employed for purity verification, ensuring compliance with ISO standards.

Synthetic routes to this compound often involve Hantzsch thiazole synthesis, a classic method revitalized by green chemistry adaptations. Researchers investigating "sustainable heterocycle synthesis" will find its preparation relevant, especially with catalysts like zeolites or ionic liquids. Patent databases reveal growing interest in its analogs for antimicrobial coatings, responding to global concerns about antibiotic resistance.

From a commercial perspective, CAS No. 1566001-20-4 is available through specialty chemical suppliers with >95% purity, catering to medicinal chemistry teams. Its structure-activity relationship (SAR) studies frequently appear in journals covering fragment-based drug discovery, a niche with rising Google Scholar citations. Safety data sheets emphasize standard lab precautions, avoiding the need for specialized handling.

Future directions may explore its crystallography for cocrystal engineering—another trending topic—or its role in proteolysis-targeting chimeras (PROTACs). As computational chemistry tools advance, virtual screening of 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine derivatives could accelerate hit identification, addressing the persistent demand for "faster drug discovery pipelines."

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